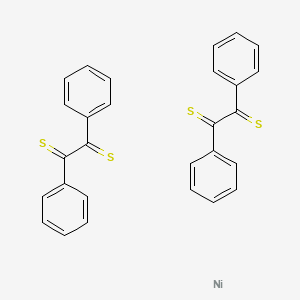

Bis(dithiobenzil) nickel

Description

Historical Context and Evolution of Metal Dithiolene Chemistry

The story of metal dithiolene chemistry began in the early 1960s, a period marked by a surge of activity from multiple research groups. acs.org Early investigations focused on ligands like quinoxaline-2,3-dithiolates and 3,4-toluenedithiolates, which were initially of interest for their use in analytical chemistry due to the brightly colored precipitates they formed with various metals. wikipedia.org A significant breakthrough came with the synthesis of complexes containing dithiolenes without benzene (B151609) backbones, such as maleonitrile-1,2-dithiolate (mnt). wikipedia.orgchemeurope.com

The modern era of dithiolene research was largely propelled by the work of Schrauzer, Gray, and Holm in the early 1960s. niscpr.res.ine-bookshelf.de In 1962, Schrauzer and Mayweg reported the synthesis of bis(dithiobenzil)nickel by reacting nickel sulfide (B99878) with diphenylacetylene. acs.orgwikipedia.org This, along with subsequent work, established the square-planar geometry, redox activity, and broad scope of these highly colored bis(dithiolene) complexes. e-bookshelf.de The term "dithiolene" itself was introduced by McCleverty in 1968 to describe the delocalized electronic structures of these ligands. acs.org

Bis(dithiobenzil)nickel as a Foundational Model System in Coordination Chemistry

Bis(dithiobenzil)nickel rapidly became a prototype for a large family of bis(dithiolene) complexes with the general formula Ni(S₂C₂R₂)₂. wikipedia.org Its relative stability and ease of synthesis made it an ideal candidate for in-depth structural and electronic studies. X-ray crystallography revealed a square-planar coordination geometry around the nickel atom. rsc.org

The bond lengths within the chelate ring of bis(dithiobenzil)nickel provided early clues to its complex electronic nature. The C-S and C-C bond lengths, measured at approximately 1.71 Å and 1.37-1.39 Å respectively, are intermediate between typical single and double bonds, suggesting significant electron delocalization across the ligand backbone. wikipedia.orgrsc.org This delocalization is a hallmark of dithiolene complexes and is central to their unique properties.

The study of bis(dithiobenzil)nickel and its analogues was instrumental in advancing molecular orbital theory for coordination compounds. acs.org These complexes challenged conventional bonding models and spurred the development of more sophisticated theoretical approaches to account for the extensive mixing between metal and ligand orbitals. acs.org

The "Non-Innocent" Ligand Concept within Bis(dithiobenzil)nickel and Analogues

The concept of "non-innocent" ligands, first introduced by C.K. Jørgensen, refers to ligands where the oxidation state is not clearly defined. wikipedia.orgresearchgate.net These ligands actively participate in the redox chemistry of the complex, making it difficult to assign a formal oxidation state to the central metal atom. wikipedia.orgresearchgate.net Dithiolene ligands are classic examples of non-innocent ligands. wikipedia.orgresearchgate.net

In the case of neutral bis(dithiobenzil)nickel, if the dithiobenzil ligand were considered a dianion (a "dithiolate"), the nickel would have to be in an unlikely +4 oxidation state. chemeurope.com Conversely, if the ligands were neutral "dithiones," the nickel would be in the 0 oxidation state. The reality, supported by extensive spectroscopic and theoretical studies, lies in between. acs.org The neutral complex is best described as a Ni(II) center coordinated to two radical anion ligands (S₂C₂Ph₂⁻). acs.orgnih.gov The diamagnetism of the complex arises from the antiferromagnetic coupling of the spins on the two ligands. chemeurope.com

This "non-innocence" is not merely a theoretical curiosity; it has profound implications for the chemical and physical properties of the complex. The ability of the ligand to act as an electron reservoir is responsible for the rich redox chemistry of bis(dithiobenzil)nickel, which can exist in a series of stable oxidation states (z = 0, 1-, 2-). mdpi.comchemeurope.com

Contemporary Research Significance and Interdisciplinary Relevance

The foundational understanding of bis(dithiobenzil)nickel and its electronic structure has paved the way for its application in a wide range of fields, demonstrating its enduring interdisciplinary relevance.

Materials Science: Metal dithiolene complexes, with bis(dithiobenzil)nickel as a key example, are of significant interest in materials science. journalijdr.comontosight.airesearchgate.net Their properties, such as high stability, intense absorption in the near-infrared (NIR) region, and electrical conductivity, make them promising candidates for various applications. niscpr.res.inmdpi.comresearchgate.net They have been investigated for use in:

Molecular electronics and conductors: Some metal dithiolene complexes exhibit semiconducting or even metallic behavior. journalijdr.commdpi.comnih.gov Nickel bis(dithiolene) complexes have been used to create conductive coordination polymers and nanosheets. u-tokyo.ac.jpchemrxiv.org

Optical materials: The strong NIR absorption of bis(dithiobenzil)nickel and its derivatives makes them suitable for applications such as Q-switch laser dyes and optical filters. researchgate.netresearchgate.nettandfonline.com They have also been explored for use in organic photovoltaic cells. dbc.wroc.plresearchgate.net

Non-linear optics: These complexes can exhibit non-linear optical behavior, which is of interest for applications in photonics. mdpi.com

Catalysis: The redox activity of nickel dithiolene complexes has led to their exploration as catalysts. They have shown promise in the electrocatalytic and photocatalytic evolution of hydrogen, a key process in renewable energy technologies. nih.govtandfonline.comrsc.org

Bioinorganic Chemistry: Although bis(dithiobenzil)nickel itself is not found in biological systems, the dithiolene moiety is present in the active sites of molybdenum and tungsten-containing enzymes in the form of the molybdopterin cofactor. wikipedia.orgmdpi.comnih.gov The study of synthetic dithiolene complexes like bis(dithiobenzil)nickel provides valuable insights into the structure and function of these essential metalloenzymes. mdpi.comnih.gov

Supramolecular Chemistry and Sensors: The ability of dithiolene complexes to act as building blocks has been utilized in the construction of multidimensional coordination frameworks with interesting redox and optical properties. rsc.org Furthermore, derivatives of bis(dithiobenzil)nickel have been incorporated into thin films for the development of chemical sensors. researchgate.net

Bioorthogonal Chemistry: In a novel application, bis(dithiobenzil)nickel has been used in a "quadricyclane ligation" reaction for the bioorthogonal labeling of biomolecules, highlighting the continued discovery of new reactivity for this versatile complex. nih.gov

The ongoing research into bis(dithiobenzil)nickel and its analogues underscores its importance as a fundamental building block in the design of advanced materials with tailored electronic, optical, and catalytic properties.

Data Tables

Table 1: Selected Bond Lengths in Bis(dithiobenzil)nickel

| Bond | Bond Length (Å) | Source |

| Ni-S | 2.101 ± 0.002 | rsc.org |

| C-S | 1.71 ± 0.01 | wikipedia.orgrsc.org |

| C-C (in chelate ring) | 1.37 ± 0.014 | rsc.org |

| C-C (chelate to phenyl) | 1.47 ± 0.014 | rsc.org |

Table 2: Electrochemical Data for Nickel Dithiolene Complexes

| Complex | Redox Potential (V) | Source |

| Ni[S₂C₂(CN)₂]₂ | 1.22 | researchgate.net |

| Ni[S₂C₂(CF₃)₂]₂ | 0.92 | researchgate.net |

| Ni(S₂C₂H₂)₂ | 0.12 | researchgate.net |

| Ni[S₂C₂(CH₃)₂]₂ | -0.107 | researchgate.net |

Structure

3D Structure of Parent

Properties

CAS No. |

28984-20-5 |

|---|---|

Molecular Formula |

C28H20NiS4-4 |

Molecular Weight |

543.4 g/mol |

IUPAC Name |

(Z)-1,2-diphenylethene-1,2-dithiolate;nickel |

InChI |

InChI=1S/2C14H12S2.Ni/c2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h2*1-10,15-16H;/p-4/b2*14-13-; |

InChI Key |

LJISAPFYPQSNRX-DEWSNNOYSA-J |

SMILES |

C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.C1=CC=C(C=C1)C(=S)C(=S)C2=CC=CC=C2.[Ni] |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].C1=CC=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2)/[S-].[Ni] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectural Design for Bis Dithiobenzil Nickel Derivatives

Pioneering Synthetic Routes to Bis(dithiobenzil)nickel

The initial preparations of bis(dithiobenzil)nickel laid the groundwork for the synthesis of a broad class of bis(dithiolene) complexes. These early methods, while foundational, often involved harsh conditions and have since been refined for improved efficiency and yield.

Early Preparations via Nickel Sulfide (B99878) and Diphenylacetylene

One of the earliest reported syntheses of bis(dithiobenzil)nickel involved the reaction of nickel sulfide with diphenylacetylene. wikipedia.orgwikipedia.org This method demonstrated the feasibility of forming the dithiolene ligand in situ and coordinating it to a nickel center. The reaction typically required high temperatures and resulted in the formation of the desired complex, albeit with yields that could be variable. This approach was significant in establishing the fundamental chemistry of these complexes.

Syntheses from Sulfided Benzoin (B196080) and Nickel(II) Precursors

A more reliable and higher-yielding synthetic route was developed utilizing sulfided benzoin as a key intermediate. wikipedia.orgwikipedia.orgprepchem.com In a typical procedure, benzoin is treated with a sulfiding agent, such as phosphorus pentasulfide, in a suitable solvent like dioxane. prepchem.com This mixture is refluxed to form the thiophosphoric ester of dithiobenzoin, with the evolution of hydrogen sulfide. prepchem.com The subsequent addition of a nickel(II) salt, such as hydrated nickel chloride, to the cooled reaction mixture, followed by heating, leads to the formation of black crystals of bis(dithiobenzil)nickel. prepchem.com Purification can then be achieved by extraction with a hot solvent like toluene. prepchem.com This method provided a more controlled and reproducible pathway to the target compound.

| Reactant | Reagent | Solvent | Conditions | Product |

| Benzoin | Phosphorus pentasulfide | Dioxane | Reflux, 2 hours | Thiophosphoric ester of dithiobenzoin |

| Thiophosphoric ester of dithiobenzoin | Hydrated nickel chloride | Water/Dioxane | Heated on steam bath, 2 hours | Bis(dithiobenzil)nickel |

Advanced and Efficient Synthetic Pathways for Substituted Bis(dithiolene)nickel Complexes

Building upon the foundational methods, research has focused on developing more advanced and efficient synthetic pathways for substituted bis(dithiolene)nickel complexes. These modern techniques offer improvements in terms of yield, scalability, and the ability to introduce a wide variety of substituents onto the ligand framework. For instance, new short, efficient, and multigram-scale synthetic methods have been developed for neutral nickel bis(diphenylethenedithiolene) complexes. rsc.org These advancements have been crucial for producing a diverse range of materials for potential applications in organic electronics. rsc.org

Rational Ligand Design and Substituent Effects on Complex Properties

The ability to systematically modify the ligand architecture is a key aspect of modern dithiolene chemistry. Rational ligand design allows for the fine-tuning of the electronic and physical properties of the resulting nickel complexes. The introduction of different substituent groups can significantly impact factors such as solubility, absorption spectra, and electrochemical behavior.

Symmetrical vs. Unsymmetrical Ligand Frameworks in Bis(dithiobenzil)nickel Analogues

The symmetry of the ligand framework plays a crucial role in determining the properties of bis(dithiobenzil)nickel analogues. A study comparing symmetrical and unsymmetrical substituted bis(dithiobenzil)nickel complexes revealed notable differences. sci-hub.se Unsymmetrically substituted complexes, containing two different substituted phenyl groups, were found to have lower melting points and better solubility in organic solvents compared to their symmetrical counterparts. sci-hub.se This improved processability is advantageous for applications requiring solution-based deposition methods. sci-hub.se

Furthermore, the electronic properties are also affected by the ligand symmetry. The absorption maxima in the near-infrared region show different relationships with substituent effects for symmetrical and unsymmetrical complexes. sci-hub.se While a linear relationship is observed between the absorption maxima and Hammett substituent constants for symmetrical complexes, a non-linear relationship is found for unsymmetrical ones. sci-hub.se This highlights the pronounced electronic effect of unsymmetrical substitution. sci-hub.se

| Complex Type | Melting Point | Solubility | Absorption Maxima vs. Substituent Constants |

| Symmetrical | Higher | Lower | Linear Relationship |

| Unsymmetrical | Lower | Higher | Non-linear Relationship |

Integration of Extended Tetrathiafulvalene (B1198394) (TTF)-Dithiolate Ligands

A significant area of ligand design involves the integration of extended tetrathiafulvalene (TTF) units into the dithiolate ligands. nih.govresearchgate.net This strategy aims to create single-component molecular metals, where both the electron-donating (TTF) and electron-accepting (bis(dithiolene)nickel) moieties are present in the same molecule. nih.gov The synthesis of these complexes has been achieved with various TTF derivatives, such as cyclohexeno-condensed or ethylenedioxy-substituted TTF-dithiolate ligands. nih.gov

The resulting nickel complexes exhibit interesting magnetic and electrical properties. nih.gov For example, electrical resistivity measurements on neutral species have shown fairly large conductivities, with some complexes displaying metallic behavior down to low temperatures. nih.gov The incorporation of the TTF framework directly influences the electronic structure and solid-state packing of the complexes, which are key factors in determining their conductive properties. nih.govrsc.org The ability to modulate the redox state of the TTF core further adds to the functional versatility of these materials. nih.govrsc.org

Development of Long-Chain Substituted Ligands for Discotic Mesophases

The induction of discotic mesophases in bis(dithiobenzil)nickel complexes is critically dependent on the architectural design of the ligands, specifically through the incorporation of long-chain substituents. The primary strategy involves the attachment of multiple long alkyl or alkoxy chains to the peripheral phenyl rings of the dithiobenzil core. This functionalization promotes the self-assembly of the disc-like molecules into columnar structures, which are characteristic of discotic liquid crystals.

A common synthetic approach begins with the functionalization of a benzil (B1666583) precursor. For instance, long-chain octa(n-alkoxy)-substituted complexes can be prepared starting from veratrole (1,2-dimethoxybenzene). Friedel-Crafts acylation of veratrole with oxalyl chloride yields a tetramethoxybenzil derivative. Subsequent demethylation followed by Williamson ether synthesis allows for the introduction of long alkyl chains (e.g., C8, C12, C16) onto the catechol-like core. The final step involves the sulfuration of these long-chain substituted benzils and complexation with a nickel(II) salt to yield the desired bis(dithiobenzil)nickel derivative. An alternative pathway involves the benzoin condensation of appropriately substituted benzaldehydes.

The nature of the linking group between the aromatic core and the alkyl chains, such as esters or amides, also influences the mesomorphic properties. For example, discotic nickel dithiolene complexes have been synthesized from benzil proligands appended with gallate fragments carrying long carbon chains, which are separated from the dithiobenzil core by ester or amide linkers.

Research has demonstrated that the presence of eight long alkyl chains is often necessary to induce a stable columnar liquid crystalline phase. For example, two octa(n-alkoxy)-substituted bis(dithiobenzil)nickel complexes have been shown to exhibit a columnar mesophase with hexagonal symmetry. The temperature range and stability of these mesophases are influenced by the length and branching of the alkyl chains. While straight-chain complexes may form stable mesophases, the introduction of branched chains has been observed to result in lower and narrower temperature ranges for the liquid crystalline phase acs.org.

The table below summarizes representative examples of long-chain substituted bis(dithiobenzil)nickel complexes and their observed mesomorphic behavior.

| Complex Structure | Substituent Chain Length (n) | Linker Type | Observed Mesophase |

| Octa(n-alkoxy)-substituted [Ni(dpedt)2] | 8, 12, 16 | Ether | Columnar hexagonal (for some derivatives) chemrxiv.org |

| Benzil proligands with gallate fragments carrying long carbon chains | 8, 12, 16 | Ester, Amide | Cubic phase (for C8 amide derivative) chemrxiv.org |

| Branched-chain bis-1,2-dithiolatonickel(II) complexes | Various | Ether | Mesophases with lower and narrower ranges acs.org |

Note: [Ni(dpedt)2] stands for bis(1,2-diphenyl-1,2-ethenedithiolene)nickel.

Strategies for Functionalization and Grafting onto Polymeric Architectures

Integrating bis(dithiobenzil)nickel complexes into polymeric architectures is a key strategy for developing robust, processable materials for applications such as near-infrared (NIR) absorbing films. Methodologies can be broadly categorized into the formation of coordination polymers where the nickel complex is a repeating unit in the main chain, and the grafting of pre-formed complexes onto a polymer backbone.

Coordination Polymerization:

One direct approach is the synthesis of coordination polymers where bis(dithiolene) ligands are linked by nickel(II) ions to form a 1D ladder-type structure chemrxiv.org. For instance, the reaction between a thienothiophenetetrathiolate ligand and a nickel(II) salt like nickel(II) acetate (B1210297) can yield a semiconducting nickel bis(dithiolene) coordination polymer acs.orgchemrxiv.orgchemrxiv.org. These materials can exhibit high thermal stability and are of interest for their electronic properties. The synthesis often involves reacting the ligand and a nickel salt in a high-boiling solvent like dimethylformamide (DMF) chemrxiv.org. A challenge in this approach is controlling the degree of polymerization and avoiding undesired side products, which can limit the material's purity and electronic performance acs.orgchemrxiv.orgchemrxiv.org.

Another strategy involves metal complexation polymerization, where ligands containing flexible linkages are reacted with a nickel source. This method has been used to create soluble and electroactive nickel bis(dithiolene) polymers dtic.mil. By varying the flexible spacer group within the ligand, the solubility of the resulting polymer in both aqueous and organic solvents can be tuned dtic.mil.

Post-Polymerization Modification:

A versatile method for incorporating bis(dithiobenzil)nickel moieties into polymers is through post-polymerization modification. This technique allows for the preparation of flexible and stable near-infrared absorbing polymer films rsc.org. The process typically involves synthesizing a precursor polymer, such as a poly(aryl ether), which is then modified. A ligand-exchange reaction can be employed to introduce the nickel-bis(dithiolene) segment into the polymer backbone rsc.org. This method can overcome issues like cross-linking that can occur during direct polymerization, thereby enhancing the yield and the coordination ratio of the nickel complex in the final polymer rsc.org.

The incorporation of the nickel-bis(dithiolene) moiety via chemical bonding in this manner has been shown to be superior to physical blending for stabilizing the complex within the polymer matrix rsc.org. Polymer films produced through this ligand-exchange post-polymerization modification exhibit strong NIR absorption and excellent film-forming properties rsc.org. A ligand-exchange reaction has also been proposed as a method to synthesize nickel bis(dithiolene) complexes bearing a hydroxyl functional group, which would then be suitable for grafting onto polymer materials chemrxiv.org.

The table below outlines the different strategies for creating polymeric architectures containing bis(dithiobenzil)nickel.

| Strategy | Description | Resulting Polymer Architecture | Key Advantages |

| Coordination Polymerization | Direct reaction of a bis(dithiolene) ligand with a nickel(II) salt to form a polymer chain. | Nickel bis(dithiolene) units integrated into the polymer main chain (e.g., 1D ladder) chemrxiv.org. | Creates highly conjugated and potentially conductive materials with high thermal stability. |

| Metal Complexation Polymerization | Polymerization using ligands that contain flexible spacer units between the dithiolene moieties. | Nickel bis(dithiolene) units in the main chain, separated by flexible linkers dtic.mil. | Enhanced solubility in various solvents, allowing for easier processing dtic.mil. |

| Post-Polymerization Modification | Chemical modification of a pre-synthesized polymer to attach nickel bis(dithiolene) complexes, often via a ligand-exchange reaction rsc.org. | Nickel bis(dithiolene) moieties as pendant groups or integrated into the backbone. | Avoids cross-linking side reactions, allows for the use of well-defined precursor polymers rsc.org. |

Electronic Structure and Quantum Mechanical Formulations of Bis Dithiobenzil Nickel

Molecular Orbital Theory and Electron Delocalization Phenomena

Molecular orbital (MO) theory provides a powerful framework for understanding the bonding and electronic properties of bis(dithiobenzil)nickel. The delocalization of electrons over the entire molecule, including both the central nickel atom and the dithiobenzil ligands, is a key feature of this complex. This delocalization is a direct consequence of the extensive mixing between the metal d-orbitals and the ligand-based orbitals. acs.orgnih.gov Early computational studies, employing methods like extended Hückel theory, revealed significant ligand-metal mixing in the frontier orbitals of dithiolene complexes. acs.orgnih.gov This extensive orbital mixing is responsible for the facile one-electron transfer reactions and the intense colors observed in solutions of these complexes. acs.orgnsf.gov

The charge-transfer transitions, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are a significant aspect of the electronic behavior of bis(dithiobenzil)nickel and related chromophores. acs.org

The frontier molecular orbitals, the HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of bis(dithiobenzil)nickel. In many dithiolene complexes, including those of nickel, the frontier orbitals exhibit substantial dithiolene character. nsf.gov For the dianionic form of a related nickel bis(dithiolene) complex, [Ni(S₂C₂Me₂)₂]²⁻, the HOMO is primarily composed of an out-of-phase combination of the dithiolene 3πv functions. nsf.gov This HOMO then becomes the LUMO in the neutral complex. nsf.gov This phenomenon, where the frontier orbitals have greater ligand than metal character, is sometimes referred to as "inverted" bonding. nsf.gov

The energy levels of the HOMO and LUMO in nickel bis(dithiolene) complexes can be influenced by the substituents on the dithiolene ligand. For instance, in a series of discotic nickel bis(dithiolene) complexes, the LUMO and HOMO energy levels were found to be in the range of –4.7 to –5.0 eV and –5.7 to –6.0 eV, respectively. researchgate.net The facile one-electron oxidation or reduction of these complexes is indicative of low reorganization energies for electron transfer. nsf.gov

Table 1: Representative Frontier Orbital Energy Levels of Nickel Bis(dithiolene) Complexes

| Complex Type | HOMO Energy (eV) | LUMO Energy (eV) | Reference |

|---|---|---|---|

| Discotic Nickel Bis(dithiolene) Complexes | –5.7 to –6.0 | –4.7 to –5.0 | researchgate.net |

In bis(dithiobenzil)nickel and other square-planar nickel(II) bis(thiolate) complexes, there are significant repulsive interactions between the filled metal d-orbitals and the sulfur lone pairs, a phenomenon termed "π-repulsion". nih.gov Specifically, the filled dxz and dyz orbitals of the nickel atom contribute to the HOMO through π-antibonding interactions with the p-orbitals of the sulfur atoms. nih.gov This interaction raises the energy of the resulting HOMO significantly higher than that of a simple sulfur p atomic orbital. nih.gov

However, the most striking feature of dithiolene complexes is the substantial ligand-centered character of the frontier orbitals. acs.orgnih.gov In many cases, filled metal-based orbitals are found to be more stable than ligand-based orbitals of the same symmetry type. acs.orgnih.gov This suggests that redox processes, such as one-electron changes upon oxidation or reduction, are primarily ligand-based rather than metal-centered. acs.orgnih.gov This extensive ligand character in the frontier orbitals is a hallmark of the "non-innocent" nature of dithiolene ligands.

Elucidating the "Non-Innocent" Ligand Paradigm: Theoretical Models and Experimental Correlation

The concept of "non-innocent" ligands, first introduced by Jørgensen, refers to ligands where the oxidation state of the central metal atom cannot be unambiguously defined. rsc.orgnih.govmanchester.ac.uk Dithiolene ligands, such as dithiobenzil, are classic examples of non-innocent ligands. rsc.orgnih.govmanchester.ac.uk This non-innocence arises because the dithiolene ligand can exist in different redox states: as a neutral dithioketone or as an ene-1,2-dithiolate dianion. rsc.orgnih.govmanchester.ac.uk Consequently, the electronic structure of a dithiolene complex is best described as a set of resonance structures, with the metal's oxidation state varying accordingly. rsc.orgnih.gov

The non-innocent character of the dithiobenzil ligand makes the assignment of a formal oxidation state to the nickel atom in bis(dithiobenzil)nickel challenging. ulisboa.pt For a neutral complex, the formal charge on the metal can range from 0 to +4 depending on whether the ligand is considered neutral, monoanionic, or dianionic. researchgate.net For the neutral bis(dithiobenzil)nickel complex, an initial assignment of Ni(0) with neutral dithiobenzil ligands was considered. nsf.gov However, to be consistent with a square-planar geometry, a formal oxidation state of Ni(II) is often assigned, which implies that each dithiobenzil ligand is a singly reduced radical anion. nsf.gov This ambiguity highlights the limitations of formal oxidation state assignments in accurately describing the electronic structure of these complexes.

Table 2: Possible Formal Oxidation States in Neutral Bis(dithiolene) Complexes

| Ligand Formal Charge | Metal Formal Oxidation State |

|---|---|

| 0 (dithioketone) | 0 |

| -1 (radical anion) | +2 |

| -2 (dithiolate) | +4 |

Experimental evidence for the non-innocent character of the dithiobenzil ligand in bis(dithiobenzil)nickel is found in its spectroscopic and structural properties. The intense electronic transitions in the visible region of the spectrum are characteristic of these complexes and are a consequence of the delocalized electronic structure. nsf.gov

Structurally, the non-innocence is reflected in the bond lengths within the dithiolene ligand. The C-S and C-C bond lengths in the chelate ring are intermediate between single and double bonds, indicating significant electron delocalization. wikipedia.org For bis(dithiobenzil)nickel, the C-S and C-C bond lengths are approximately 1.71 Å and 1.39 Å, respectively. wikipedia.org More recent and precise structural determinations have revealed statistically significant differences in these bond lengths that can be correlated with the bonding formulations in these systems. nsf.gov

Spin State Dynamics and Magnetic Properties in Relation to Electronic Configuration

The electronic configuration of bis(dithiobenzil)nickel and its redox congeners gives rise to interesting magnetic properties. While the neutral complex is diamagnetic, one-electron reduction leads to a paramagnetic monoanion, [Ni(S₂C₂Ph₂)₂]⁻. The magnetic properties of nickel(III) complexes with benzyl-substituted dithiolene ligands have been investigated. researchgate.net

In some cases, the magnetic behavior of materials containing nickel bis(dithiolene) complexes is influenced by intermolecular interactions. For example, in salts of [Fe(qsal)₂]⁺ with nickel bis(dithiolene) anions, antiferromagnetic interactions have been observed, arising from intermolecular S...S contacts and π-π stacking. njtech.edu.cn The coexistence of exchange pathways involving different components of the crystal structure can lead to complex magnetic behavior. gla.ac.uk Theoretical studies on some nickel bis(dithiolene) complexes have also explored their potential for multiradical character. researchgate.net

Advanced Spectroscopic Characterization and Optical Property Investigations

Near-Infrared (NIR) Absorption Characteristics of Bis(dithiobenzil)nickel and Analogues

Bis(dithiobenzil)nickel, with the chemical formula Ni(S₂C₂Ph₂)₂, is a coordination complex recognized for its intense absorption properties in the near-infrared (NIR) region of the electromagnetic spectrum. wikipedia.org This characteristic is a hallmark of the broader class of metal bis(dithiolene) complexes, which have garnered significant interest for applications such as dyes and Q-switching materials. wikipedia.orgresearchgate.net The parent compound, Bis(dithiobenzil)nickel, is a black solid that forms green solutions in toluene, exhibiting a strong and characteristic absorption maximum at approximately 855 nm. wikipedia.org

Analogues of Bis(dithiobenzil)nickel, where the phenyl groups are substituted or replaced, also display strong absorptions in the NIR, typically within the 700–1100 nm range. rsc.org For instance, nickel bis(dithiolene) complexes featuring chloro and bromo substitutions on the phenyl rings show intense NIR absorption at around 867 nm. ias.ac.in The position and intensity of these absorption bands are highly sensitive to the electronic structure of the ligand, which can be systematically modified to tune the optical properties. niscair.res.innih.gov

The strong NIR absorption in Bis(dithiobenzil)nickel and its analogues is not a simple d-d transition but arises from more complex electronic phenomena involving the entire molecule. The primary mechanism is attributed to a π–π* electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov These frontier orbitals are not confined to the metal or the ligands alone but are delocalized over the entire complex, a consequence of the "noninnocent" nature of the dithiolene ligands. wikipedia.orgnih.gov

Evidence for this extensive electron delocalization is found in the molecular structure, where the carbon-sulfur (C-S) and carbon-carbon (C-C) bond lengths within the chelate ring are intermediate between those of single and double bonds. wikipedia.org This delocalization creates a small HOMO-LUMO energy gap, allowing the molecule to absorb lower-energy photons in the NIR region. niscair.res.innih.gov

In addition to π–π* transitions, charge transfer processes play a crucial role. The NIR absorption band is often described as having significant ligand-to-metal charge transfer (LMCT) character, specifically involving the transfer of an electron from a ligand-based π-orbital to a metal d-orbital (Lp → dπ). ias.ac.in Some studies also consider metal-to-ligand charge transfer (MLCT) contributions, where an electron is excited from a nickel-centered orbital to a ligand-based π orbital. ias.ac.inlibretexts.org The precise nature of the transition is a hybrid of these states, reflecting the strong covalent mixing between the metal d-orbitals and the ligand π-system.

A key feature of bis(dithiolene) complexes is the ability to tune their NIR absorption maxima by altering the chemical environment, either through solvent choice or by modifying the ligand structure with different substituents. researchgate.netnih.gov This tunability is critical for designing materials for specific applications.

Solvent Effects (Solvatochromism): The position of the NIR absorption maximum can shift significantly with the polarity of the solvent. For example, a series of dithiolene nickel complexes showed that their maximum absorption wavelengths could be varied over a wide range, from 875 nm to 1495 nm, by changing the solvent. researchgate.net This pronounced solvatochromic behavior is due to changes in the stabilization of the ground and excited states by the solvent molecules. In non-coordinating aprotic organic solvents with low relative permittivity, related nickel-dithiolene complexes exhibit very sharp and intense NIR absorption bands. researchgate.net

Substituent Effects: Modifying the dithiolene ligand with different functional groups provides a more direct method for tuning the electronic structure and, consequently, the NIR absorption. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—has a predictable effect on the HOMO-LUMO gap.

Electron-donating groups increase the energy of the HOMO more than the LUMO, reducing the energy gap and causing a bathochromic shift (a shift to longer wavelengths). rsc.org

Electron-withdrawing groups lower the energy of the LUMO more than the HOMO, increasing the energy gap and resulting in a hypsochromic shift (a shift to shorter wavelengths). rsc.org

This principle is demonstrated by comparing a series of nickel bis(dithiolene) complexes with different aromatic ligands, as detailed in the table below.

| Complex Name | Ligand Structure | Absorption Maximum (λmax) |

|---|---|---|

| NiBD-Ph | Bis(phenyl) dithiolene | 854 nm |

| NiBD-Fl | Bis(fluorenyl) dithiolene | 942 nm |

| NiBD-Cz | Bis(carbazolyl) dithiolene | 1010 nm |

As the π-conjugation and electron-donating ability of the ligand increase from phenyl to fluorenyl to carbazolyl, the absorption maximum shifts significantly into the NIR-II region.

Photophysical Behavior and Excited State Dynamics

The behavior of Bis(dithiobenzil)nickel upon absorption of light involves a complex series of events, including relaxation to various excited states and, under specific conditions, photochemical reactions.

The photostability of Bis(dithiobenzil)nickel is highly dependent on the experimental conditions, particularly the solvent and the wavelength of irradiation. The complex is generally considered to be photoinert in non-halogenated solvents. scu.edu It is also stable in chloroform (B151607) (CHCl₃) when irradiated with light at a wavelength of 313 nm. scu.edu

However, photodegradation occurs when a solution of the complex in chloroform is irradiated with higher-energy ultraviolet light at 254 nm. scu.edu The degradation mechanism is a solvent-assisted process where both the chloroform and the metal complex absorb light. This leads to the formation of radicals from the solvent, which then react with the complex. scu.eduresearchgate.net The primary products of this photodegradation are 2,3,5,6-tetraphenyl-1,4-dithiin and a water-soluble nickel(II) species. scu.edu In contrast, some nanoparticle formulations of its analogues have been shown to possess robust photostability. nih.gov The compound has also been employed as a singlet-oxygen quencher, a role which relies on its ability to dissipate energy from an excited state without degrading, thereby protecting other molecules from photooxidation. optica.org

Upon photoexcitation, Bis(dithiobenzil)nickel populates a variety of excited states. The initial excitation into the strong NIR band leads to a state with significant π–π* and charge-transfer character. Following this initial absorption, the complex undergoes rapid internal conversion and intersystem crossing to populate lower-energy excited states.

Studies on related square-planar Ni(II) complexes suggest a dynamic interplay between Metal-to-Ligand Charge Transfer (MLCT) states and d-d excited states. ucla.edu

MLCT States: Immediately following excitation, an MLCT state is often formed. ucla.edu In this state, an electron has been promoted from a d-orbital on the nickel center to a π* anti-bonding orbital on the dithiolene ligand. libretexts.orgucla.edu These states are typically short-lived.

d-d States: The initially formed MLCT state can decay into a longer-lived triplet d-d excited state. ucla.edu This state involves the rearrangement of electrons within the nickel d-orbitals. For a square-planar d⁸ metal center like Ni(II), this can involve promotion of an electron from a filled d-orbital to the empty dₓ²-y² orbital. Such d-d states are often associated with changes in molecular geometry, for instance, a distortion from a square-planar to a tetrahedral arrangement. ucla.edu

The electronic spectrum of bis(dithiolene)nickel analogues has been interpreted as containing contributions from both MLCT (Ni → S) and LMCT (Lp → dπ*) transitions, highlighting the complex, mixed character of the excited states. ias.ac.in

Direct measurement of the excited state lifetime of Bis(dithiobenzil)nickel is not widely reported, but data from closely related Ni(II) complexes provide valuable insight. Ultrafast transient absorption spectroscopy on Ni(II) complexes representative of those in photoredox catalysis has revealed the presence of long-lived excited states. ucla.edu

For example, the complex Ni(t-Bubpy)(o-Tol)Cl was found to have a long-lived excited state with a lifetime of 4 nanoseconds (ns). ucla.edu This lifetime was attributed to a triplet d-d state that is populated after initial excitation to an MLCT state. ucla.edu The lifetimes for a series of related complexes were found to be relatively insensitive to the electronic properties of the substituents, remaining in the nanosecond range. ucla.edu These lifetimes are sufficiently long to allow the excited state to participate in bimolecular reactions, which is a key aspect of their application in photocatalysis.

Vibrational Spectroscopy and Normal-Coordinate Analysis

Vibrational spectroscopy is a powerful tool for elucidating the structural properties of coordination compounds like bis(dithiobenzil) nickel. The analysis of infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with specific bonds and functional groups within the molecule. Quantum chemistry methods, particularly Density Functional Theory (DFT), are often employed to compute and assign these vibrational modes, providing a theoretical foundation for the experimental observations. ups-tlse.fr

Normal-coordinate analysis is a computational method that breaks down complex molecular vibrations into a set of fundamental vibrations known as normal modes. This analysis is essential for assigning the bands observed in IR and Raman spectra to specific atomic motions, such as stretching, bending, and deformation of bonds within the molecule. For complex molecules like this compound, this analysis helps to unravel the coupled vibrations that often occur, where the motion of one group of atoms is linked to the motion of others.

The electronic structure of nickel bis(dithiolene) derivatives has been a subject of considerable study, as it can be challenging to compute with standard quantum chemistry methods. ups-tlse.fr The formal oxidation state of the central nickel atom and the electronic distribution across the ligand framework are often debated. ups-tlse.fr Multi-configurational approaches are sometimes required to accurately describe the ground and excited electronic states, which is influenced by the presence of a low-lying triplet state near the singlet ground state. ups-tlse.fr

Infrared (IR) Spectroscopy for Structural Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule that involve a change in the dipole moment. The IR spectrum of this compound and related dithiolene complexes provides a detailed fingerprint of the molecular structure. Key vibrational bands can be assigned to stretching and bending modes of the chelate ring and the phenyl substituents.

For nickel bis(dithiolene) complexes, several characteristic vibrational regions are of particular interest. The assignment of these bands is often supported by DFT calculations, which can predict the frequencies and intensities of the IR active modes. ups-tlse.fr

Key vibrational modes observed in the IR spectra of this compound and similar complexes include:

ν(C=C) stretching: Vibrations associated with the carbon-carbon double bonds within the dithiolene ring.

ν(C-S) stretching: Modes corresponding to the stretching of the carbon-sulfur bonds in the chelate ring.

ν(Ni-S) stretching: Vibrations involving the nickel-sulfur bonds, which provide direct information about the coordination environment of the metal center.

Phenyl group modes: Characteristic vibrations of the phenyl rings, including C-H stretching, C=C ring stretching, and out-of-plane bending.

The table below summarizes typical vibrational frequencies and their assignments for nickel bis(dithiolene) complexes, providing a basis for interpreting the spectrum of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Phenyl C-H Stretch | > 3000 | Stretching of C-H bonds on the phenyl rings. |

| Chelate Ring C=C Stretch | 1350 - 1500 | Stretching of the C=C bond within the NiS₂C₂ ring. |

| Phenyl Ring C=C Stretch | 1400 - 1600 | In-plane stretching vibrations of the phenyl rings. |

| C-S Stretch | 850 - 1100 | Stretching of the carbon-sulfur bonds. |

| Ni-S Stretch | 300 - 450 | Stretching of the nickel-sulfur coordinate bonds. |

Note: The exact frequencies can be influenced by the specific substituents on the dithiolene ligand.

Studies on related bis(dithiolene)nickel(II) complexes with substituted phenyl groups, such as 1,2-di(4-chlorophenyl)ethene-1,2-dithiolate, have also been used to understand the influence of substituents on the vibrational properties and NIR absorption. ias.ac.inresearchgate.net

Resonance Raman Spectroscopy for Electronic Structure Insights

Resonance Raman (RR) spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the incident laser is chosen to coincide with an electronic absorption band of the molecule. This technique selectively enhances the vibrational modes that are coupled to the electronic transition, providing detailed information about the electronic structure of the excited state and the nature of the chromophore.

For this compound, which has strong absorptions in the visible and near-infrared regions, RR spectroscopy is particularly insightful. The intense absorption in the NIR region is a key feature of these complexes, making them suitable for various optical applications. ias.ac.inresearchgate.net By exciting into these absorption bands, RR spectra can reveal which parts of the molecule are most affected by the electronic transition.

Research on the resonance Raman spectra of this compound has shown that certain vibrational modes are significantly enhanced. kisti.re.kr The enhancement of specific stretching modes, such as the symmetric Ni-S and the C=C stretching vibrations, indicates that the electronic transition involves a significant change in electron density along the NiS₂C₂ core of the molecule. This is consistent with the assignment of the NIR absorption band as having significant ligand-to-metal charge transfer (LMCT) character.

The effect of substituents on the phenyl rings of the dithiobenzil ligand has also been investigated using resonance Raman spectroscopy. kisti.re.kr These studies provide further understanding of how electron-donating or electron-withdrawing groups can modify the electronic structure and, consequently, the optical properties of the complex. kisti.re.kr This tunability is a key aspect of the interest in nickel dithiolene complexes for materials science. researchgate.net

The table below lists some of the key resonance Raman active modes for this compound and their significance.

| Raman Shift (cm⁻¹) | Assignment | Significance |

| ~1480 | ν(C=C) | Enhancement indicates changes in the C=C bond order in the excited state. |

| ~1360 | ν(C-C) + δ(C-H) | Coupled mode involving phenyl ring and chelate structure. |

| ~980 | Phenyl ring mode | Vibrations associated with the phenyl substituent. |

| ~360 | ν(Ni-S) | Enhancement points to changes in the Ni-S bond strength upon electronic excitation. |

The selective enhancement of these modes in the resonance Raman spectrum confirms that the electronic transitions are intimately linked with the delocalized π-electron system of the dithiolene ligands and the central nickel atom.

Electrochemical Behavior and Reversible Redox Chemistry of Bis Dithiobenzil Nickel

Multi-Electron Reversible Redox Processes and Stable Oxidation States

Bis(dithiobenzil)nickel is well-documented for its ability to undergo multi-electron reversible redox processes, leading to a series of stable and accessible oxidation states. The non-innocent nature of the dithiolene ligands plays a crucial role, allowing the redox changes to be delocalized over the entire molecule rather than being solely metal-centered. This delocalization contributes to the stability of the various redox species.

Electrochemical studies have demonstrated that nickel bis(dithiolene) complexes can typically exist in a range of oxidation states, commonly from +1 to -3. This redox flexibility is a hallmark of this class of compounds and is fundamental to their potential applications in areas such as molecular conductors and catalysis. The different oxidation states correspond to the neutral complex, the monoanion, the dianion, and in some cases, a monocation.

The reversible nature of these redox processes is a key feature, indicating that the chemical integrity of the complex is maintained upon electron transfer. This reversibility is essential for applications that require stable and repeatable cycling between different electronic states.

Cyclic Voltammetry and Determination of Half-Wave Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique extensively used to investigate the redox behavior of bis(dithiobenzil)nickel and its derivatives. This method allows for the determination of the half-wave redox potentials (E₁/₂) for each reversible electron transfer step, providing quantitative insight into the thermodynamic stability of the different oxidation states.

In a typical cyclic voltammogram of a bis(dithiolene)nickel complex, multiple reversible or quasi-reversible waves are observed, corresponding to sequential one-electron transfer processes. For instance, two successive reversible reduction waves are often seen, corresponding to the formation of the monoanion and then the dianion.

The precise values of the half-wave potentials are dependent on the specific experimental conditions, including the solvent, the supporting electrolyte, and the reference electrode used. The table below presents representative half-wave potential data for related bis(dithiolene)nickel complexes, illustrating the typical potential ranges for these redox events.

| Complex | Redox Couple | E₁/₂ (V vs. reference electrode) | Solvent | Reference Electrode |

|---|---|---|---|---|

| [Ni(L)₂] (L = 1,2-di(4-chlorophenyl)ethene-1,2-dithiolate) | [Ni(L)₂]⁰/[Ni(L)₂]⁻ | -0.08 | CH₂Cl₂ | Ag/AgCl |

| [Ni(L)₂] (L = 1,2-di(4-chlorophenyl)ethene-1,2-dithiolate) | [Ni(L)₂]⁻/[Ni(L)₂]²⁻ | -0.88 | CH₂Cl₂ | Ag/AgCl |

| [Ni(L)₂] (L = 1,2-di(4-bromophenyl)ethene-1,2-dithiolate) | [Ni(L)₂]⁰/[Ni(L)₂]⁻ | -0.07 | CH₂Cl₂ | Ag/AgCl |

| [Ni(L)₂] (L = 1,2-di(4-bromophenyl)ethene-1,2-dithiolate) | [Ni(L)₂]⁻/[Ni(L)₂]²⁻ | -0.86 | CH₂Cl₂ | Ag/AgCl |

Influence of Substituent Groups on Redox Potentials

The electronic properties of the dithiolene ligands, and consequently the redox potentials of the bis(dithiobenzil)nickel complex, can be systematically tuned by introducing substituent groups on the phenyl rings of the benzil (B1666583) moiety. The nature of these substituents, whether electron-donating or electron-withdrawing, has a predictable and significant impact on the ease of oxidation and reduction of the complex.

Electron-withdrawing groups, such as halides or nitro groups, tend to make the complex easier to reduce and more difficult to oxidize. This is because these groups withdraw electron density from the dithiolene backbone, stabilizing the reduced (anionic) forms of the complex. Conversely, electron-donating groups, such as alkyl or alkoxy groups, have the opposite effect. They increase the electron density on the dithiolene framework, making the complex easier to oxidize and more difficult to reduce.

This ability to fine-tune the redox potentials through ligand design is a powerful tool for tailoring the properties of these complexes for specific applications. For example, in the development of molecular conductors, the ability to control the redox potentials is crucial for achieving desired electronic band structures. Computational studies have also been employed to explore the substituent effect, indicating that modifying the ligand can greatly reduce the reduction potentials. github.io

The linear relationship between the half-wave potentials and the Hammett constants of the substituents in related systems provides a quantitative measure of this electronic tuning. northwestern.edu This systematic control over electrochemical properties underscores the versatility of bis(dithiolene)nickel complexes.

Electron Transfer Kinetics and Mechanisms

The study of electron transfer kinetics in bis(dithiobenzil)nickel provides insights into the rates and mechanisms of the redox processes. The reversibility of the redox events observed in cyclic voltammetry suggests that the electron transfer processes are generally fast and that the structural changes accompanying electron transfer are minimal.

While detailed kinetic studies specifically on bis(dithiobenzil)nickel are not extensively reported in the provided context, the general principles of electron transfer in transition metal complexes apply. The mechanisms are often described within the framework of Marcus theory, which relates the rate of electron transfer to the thermodynamic driving force and the reorganization energy of the system. The small geometric changes that often accompany the reduction of bis(dithiolene)nickel complexes suggest a reversible process. uit.no

Crystallographic Analysis and Supramolecular Assembly

Single Crystal X-ray Diffraction Studies of Bis(dithiobenzil)nickel and Derivatives

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For bis(dithiobenzil)nickel, these studies have provided a detailed picture of its molecular geometry and bonding.

A three-dimensional X-ray crystal structure analysis of bis(dithiobenzil)nickel confirms that the nickel atom is situated on a center of symmetry and is coordinated by four sulfur atoms in a square-planar arrangement. rsc.org This coordination geometry is common for Ni(II) complexes, particularly with strong field ligands or where steric hindrance is minimal. luc.eduresearchgate.net The nickel atom is strictly four-coordinate, with the closest neighboring atoms, apart from the coordinating sulfurs, being four hydrogen atoms at a distance of 3.2 Å. rsc.org The S–Ni–S bond angle within the chelate ring is very close to 90°, specifically 89.8 ± 0.1°, further confirming the square-planar geometry. rsc.org This arrangement is a hallmark of the broader class of nickel bis(dithiolene) complexes. researchgate.netnih.gov

The intramolecular bond lengths within the bis(dithiobenzil)nickel complex are particularly revealing of its electronic structure. The dithiolene ligands are considered "non-innocent," meaning the charge is delocalized over the ligand framework and the metal center, rather than being localized on specific atoms. wikipedia.org This delocalization is evident in the bond lengths, which are intermediate between single and double bonds. wikipedia.orgwikipedia.org

A detailed crystallographic study at 115°K provided precise measurements of the bonds within the five-membered chelate ring. rsc.org Similarly, studies on fluorinated derivatives show comparable bond lengths consistent with radical monoanionic ligands paired with a Ni²⁺ ion. nih.govnih.gov

| Bond | Bis(dithiobenzil)nickel (Å) | Bis[1,2-bis(4-fluorophenyl)ethylene-1,2-dithiolato]nickel(II) (Å) | Reference Single Bond (Å) | Reference Double Bond (Å) |

|---|---|---|---|---|

| Ni–S | 2.101 ± 0.002 | - | ~2.20 | - |

| C–S | 1.71 ± 0.01 | 1.708 (avg) | ~1.82 | ~1.61 |

| C–C (chelate ring) | 1.37 ± 0.014 | 1.395 (avg) | ~1.54 | ~1.34 |

The C-S bond length of approximately 1.71 Å is intermediate between a typical C-S single bond (~1.82 Å) and a C=S double bond (~1.61 Å). rsc.orgwikipedia.org Likewise, the C-C bond length within the dithiolene backbone (1.37-1.39 Å) falls between that of a C-C single and C=C double bond. rsc.orgwikipedia.orgnih.gov This evidence strongly supports the model of a delocalized π-electron system extending across the NiS₂C₂ core, a characteristic feature of metal dithiolene complexes. researchgate.net

Molecular Packing Arrangements and Solid-State Organization

The way individual bis(dithiobenzil)nickel molecules arrange themselves in the solid state is dictated by a balance of intermolecular forces, leading to specific packing motifs.

In the crystal structure of bis(dithiobenzil)nickel, the planar molecules are not perfectly isolated. They engage in intermolecular stacking, a common feature for planar aromatic and quasi-aromatic systems. nih.gov These π-π stacking interactions are crucial in stabilizing the crystal lattice. mdpi.comnih.gov In some derivatives, the packing arrangement results in centrosymmetric pairs of molecules juxtaposed in a nearly parallel fashion. nih.gov This offset stacking can place the phenyl groups of one molecule over the NiS₄ core of its neighbor, maximizing attractive forces. nih.gov In other cases, such as in a fluorinated derivative, molecules associate as dyads through close intermolecular Ni···S contacts of 3.396 Å. nih.gov

Supramolecular Networks and Non-Covalent Interactions

Beyond simple stacking, bis(dithiobenzil)nickel and its derivatives can form more complex supramolecular networks held together by a variety of non-covalent interactions. These weak interactions, including hydrogen bonds and other close contacts, are critical in defining the material's structure and properties. nih.govmit.edu For example, in halogenated derivatives, interactions such as C-H···F hydrogen bonds and Ni···S close contacts play a significant role in assembling molecules into sheets and other extended structures. nih.govnih.gov These "nested" supramolecular interactions, where multiple types of non-covalent bonds work in concert, are a key principle in designing complex molecular materials. nih.govmit.educhemrxiv.org The interplay of π-stacking with weaker interactions like C-H···π or even halogen-halogen interactions in substituted analogues dictates the final supramolecular assembly. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Bis Dithiobenzil Nickel

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become the predominant computational tool for studying nickel dithiolene complexes due to its favorable balance of computational cost and accuracy. It allows for the detailed examination of electron distribution, molecular orbitals, and reaction energetics.

DFT calculations are routinely used to predict the ground-state geometry of bis(dithiobenzil)nickel and its analogues. Geometry optimizations typically confirm the experimentally observed square planar coordination around the nickel center. researchgate.netresearchgate.net These calculations provide precise values for bond lengths and angles, which are generally in excellent agreement with X-ray crystallography data. researchgate.net For the core NiS4 unit, key structural parameters are sensitive to the oxidation state of the complex. For instance, in the related [Ni(S2C2Me2)2]z series (where z = 0, 1-, 2-), traversing the series in the reducing direction leads to an increase in Ni-S and C-S bond lengths, while the C-C bond length within the chelate ring decreases from the neutral to the monoanionic form. researchgate.net

DFT is also instrumental in elucidating the electronic properties. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. In neutral bis(dithiobenzil)nickel, both the HOMO and LUMO are predominantly ligand-based in character, a hallmark of the non-innocent nature of the dithiolene ligand. researchgate.net This significant ligand contribution to the frontier orbitals is responsible for the vivid redox behavior and intense absorption bands in the near-infrared (NIR) region. researchgate.net Calculations on substituted bis(4-dimethylaminodithiobenzil)Ni have been used to determine properties such as energy gaps, atomic charges, and thermodynamic parameters like Gibbs free energy and enthalpy. researchgate.net

| Property | Calculated Value |

|---|---|

| Energy Gap (nm) | 1016 |

| Charge on Ni (a.u.) | -0.124 |

| Gibbs Free Energy of Atomization (Hartree) | -15.688 |

| Enthalpy of Atomization (Hartree) | -15.632 |

Computational studies using DFT can predict the reactivity of bis(dithiobenzil)nickel. The distribution of FMOs and atomic charges helps identify potential active sites for nucleophilic or electrophilic attack. Due to the high contribution of sulfur p-orbitals to the FMOs, many reactions are predicted to be ligand-centered rather than metal-centered.

A detailed DFT study investigated the reaction of related nickel bis(dithiolene) complexes with the hydroxyl radical (OH•), a damaging species in catalytic applications like hydrogen evolution. iaea.org The calculations predicted two primary reaction pathways: attack on a backbone carbon atom of the dithiolene ligand or attack on a ligating sulfur atom. For the dithiolene complex, the OH radical was found to preferentially attack a backbone carbon atom. iaea.org This initial step can lead to subsequent rearrangements that may deactivate the catalyst. In contrast, for the analogous diselenolene complex, the attack was predicted to target the chalcogen atom, which could lead to a regeneration pathway. iaea.org These findings highlight how DFT can be used to understand degradation mechanisms and guide the design of more robust catalysts.

For the paramagnetic monoanionic form, [Ni(S2C2Ph2)2]-, Electron Paramagnetic Resonance (EPR) spectroscopy is a key characterization technique. DFT calculations have proven to be highly effective in predicting the EPR g-tensor, providing a direct link between the experimental spectrum and the underlying electronic structure. researchgate.net

Accurate calculation of the g-values serves as a rigorous test for the reliability of the computed electronic structure. researchgate.net The methodology often involves four-component relativistic DFT calculations or approaches that include spin-orbit coupling effects. uit.nouit.no For the related [Ni(S2C2Me2)2]1- complex, DFT calculations successfully reproduced the experimental g-tensor, confirming the composition of the singly occupied molecular orbital (SOMO) and the extent of metal d-orbital contribution. researchgate.net The agreement between calculated and experimental g-values validates the description of the spin density distribution within the molecule, which is crucial for understanding its magnetic properties.

Ab Initio and Semiempirical Molecular Orbital Methods

While DFT is widely used, other molecular orbital methods have also been applied to understand the electronic structure of nickel dithiolene complexes.

Ab Initio Methods : These "first-principles" methods solve the Schrödinger equation without empirical parameters. For complex systems like bis(dithiobenzil)nickel, high-level ab initio calculations such as multiconfigurational methods are necessary to accurately describe the electronic structure, especially for neutral species which can exhibit significant diradical character. For a series of related neutral nickel bis(dithiolate) complexes, multiconfigurational ab initio calculations (using the SORCI approach) were performed to analyze the diradical nature of the ground state. researchgate.net These calculations confirmed that the neutral species are best described as containing two strongly antiferromagnetically coupled ligand radicals, a detail that simpler methods might not capture accurately. researchgate.net

Semiempirical Methods : These methods use approximations and parameters derived from experimental data to simplify the calculations, making them much faster than DFT or ab initio techniques. ias.ac.in While less accurate, they can be useful for studying very large systems or for performing preliminary calculations. However, for transition metal complexes where electron correlation is significant, the reliability of semiempirical methods can be limited, and they are less commonly reported in modern studies of bis(dithiobenzil)nickel in favor of more robust DFT approaches.

Advanced Topological Analyses: Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. mdpi.com By locating critical points in the electron density, QTAIM provides a rigorous definition of atoms, bonds, rings, and cages. The properties at the bond critical points (BCPs)—such as the electron density (ρBCP) and its Laplacian (∇²ρBCP)—reveal the nature of the chemical bond.

Non-Covalent Interaction (NCI) Plot Analyses

While covalent bonding defines the primary structure of bis(dithiobenzil)nickel, non-covalent interactions (NCIs) are crucial for understanding its crystal packing, solubility, and supramolecular chemistry. NCI plot analysis is a computational technique that visualizes weak interactions in real space. scielo.org.mx It is based on the electron density and its reduced density gradient (RDG).

The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized interactions, such as van der Waals forces. scielo.org.mx

Red surfaces signify strong repulsive interactions, often found in sterically crowded regions. researchgate.net

Band Structure Calculations for Solid-State Electronic Properties of Bis(dithiobenzil)nickel

Computational chemistry and theoretical modeling are pivotal in elucidating the solid-state electronic properties of materials like bis(dithiobenzil)nickel. Band structure calculations, in particular, offer profound insights into the electronic conductivity, and optical characteristics of this coordination complex in its crystalline form. While specific, in-depth research articles detailing the comprehensive band structure of bis(dithiobenzil)nickel are not extensively reported in the public domain, the well-established crystal structure and the body of work on analogous nickel bis(dithiolene) complexes allow for a robust theoretical discussion.

The foundation for any solid-state electronic property calculation is the precise knowledge of the crystal structure. For bis(dithiobenzil)nickel, this has been determined by X-ray diffraction to be a monoclinic system with the space group P2₁/n. rsc.org The nickel atoms occupy centers of symmetry, coordinating with four sulfur atoms in a square-planar geometry. rsc.org This structural information is the essential input for theoretical modeling.

Theoretical investigations into the electronic properties of similar nickel bis(dithiolene) complexes commonly employ Density Functional Theory (DFT) and extended Hückel methods to perform band structure calculations. rsc.org These calculations determine the energy levels of electrons within the periodic potential of the crystal lattice, revealing the valence and conduction bands. The nature and magnitude of the band gap between these bands are critical in defining the material's electronic behavior.

For neutral nickel bis(dithiolene) complexes, these calculations often predict semiconducting behavior, characterized by a distinct band gap. rsc.org In the case of bis(dithiobenzil)nickel, the electronic structure is significantly influenced by the delocalized π-systems of the dithiolene ligands and the d-orbitals of the nickel center. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the individual molecules contribute significantly to the formation of the valence and conduction bands in the solid state, respectively.

A hypothetical band structure calculation for bis(dithiobenzil)nickel would likely reveal a direct or indirect band gap. The magnitude of this gap would be instrumental in understanding its potential applications in electronic and optoelectronic devices. While specific calculated values for bis(dithiobenzil)nickel are not available, studies on related compounds provide a basis for estimation. For instance, DFT calculations on other neutral nickel bis(dithiolene) complexes have shown them to be direct band gap semiconductors. rsc.org

To illustrate the kind of data that would be generated from such a study, a hypothetical data table is presented below. This table is based on typical values and parameters obtained from computational studies of similar nickel bis(dithiolene) complexes.

| Calculated Property | Hypothetical Value | Significance |

| Band Gap (Eg) | 1.2 eV | Indicates semiconducting nature. |

| Band Gap Type | Direct | Relevant for optoelectronic applications. |

| Valence Band Maximum (VBM) | -5.4 eV | Energy level of the highest occupied states. |

| Conduction Band Minimum (CBM) | -4.2 eV | Energy level of the lowest unoccupied states. |

| Effective Mass of Electrons (me) | 0.8 m0 | Influences electron mobility. |

| Effective Mass of Holes (mh) | 1.1 m0 | Influences hole mobility. |

This table is for illustrative purposes and does not represent experimentally or theoretically confirmed data for bis(dithiobenzil)nickel.

Further computational analysis would involve the calculation of the Density of States (DOS), which provides information about the number of available electronic states at each energy level. The Partial Density of States (PDOS) would further decompose the DOS, attributing contributions from the nickel d-orbitals and the sulfur and carbon p-orbitals of the ligands. This would offer a detailed picture of the orbital contributions to the valence and conduction bands, enhancing the understanding of the electronic transitions and charge transport pathways within the material.

Advanced Applications and Functional Materials Derived from Bis Dithiobenzil Nickel

Optoelectronic Devices and Components

The unique properties of bis(dithiobenzil)nickel complexes have led to their exploration in various optoelectronic devices. These materials exhibit strong absorption in the near-infrared (NIR) region, which is advantageous for applications requiring light harvesting or modulation in this spectral range.

High-Performance Near-Infrared Absorbers and Dyes

Bis(dithiobenzil)nickel and related nickel dithiolene complexes are notable for their strong and broad absorption in the near-infrared (NIR) region. wikipedia.org This characteristic is attributed to the narrow HOMO-LUMO gap inherent in these molecules. researchgate.net Researchers have synthesized various derivatives to tune their absorption properties. For instance, modifying the ligands attached to the nickel dithiolene core can shift the absorption maximum. A study on three dithiolene nickel(II) complexes with different ligands—bis(phenyl) dithiolene (NiBD-Ph), bis(fluorenyl) dithiolene (NiBD-Fl), and bis(carbazolyl) dithiolene (NiBD-Cz)—demonstrated ligand-dependent NIR absorption centered at 854 nm, 942 nm, and 1010 nm, respectively. nih.gov

When incorporated into nanoparticles, the absorption peak of these complexes can be red-shifted. For example, NiBD-Cz nanoparticles exhibit an absorption peak at 1036 nm. nih.gov These nanoparticles also show a high photothermal conversion efficiency of 63.6% under 1064 nm laser irradiation, which is the highest reported for metal bis(dithiolene) complexes to date. nih.gov This efficiency makes them promising for applications requiring the conversion of light to heat. nih.gov

The incorporation of nickel-bis(dithiolene) moieties into polymer backbones results in flexible and stable NIR absorbing films. rsc.org These polymer films exhibit strong NIR absorption at approximately 1200 nm. rsc.org A key advantage of incorporating these dyes into a polymer chain via chemical bonding, as opposed to physical blending, is the enhanced stability of the nickel-bis(dithiolene) moiety. rsc.org

| Compound/Material | Absorption Maximum (nm) | Molar Extinction Coefficient (ε) (mol⁻¹ L cm⁻¹) | Reference |

| Bis(dithiobenzil)nickel in toluene | 855 | Not specified | wikipedia.org |

| NiBD-Ph | 854 | Not specified | nih.gov |

| NiBD-Fl | 942 | Not specified | nih.gov |

| NiBD-Cz | 1010 | Not specified | nih.gov |

| NiBD-Cz Nanoparticles | 1036 | Not specified | nih.gov |

| Polymer with nickel-bis(dithiolene) moiety | ~1200 | > 10⁴ | rsc.org |

Applications in Thermal Imaging and Lithography

The strong near-infrared absorption of bis(dithiobenzil)nickel and its derivatives makes them candidates for applications in thermal imaging. Materials that absorb NIR radiation can convert this light into heat, which can then be detected by thermal cameras. The high photothermal conversion efficiency of nickel-bis(dithiolene) complexes is particularly relevant in this context. nih.govnih.gov For instance, new thermosensitive liposomes containing nickel-bis(dithiolene) complexes have been formulated as efficient and stable photothermal agents. nih.gov These liposomes demonstrate a phase transition at 42 °C and can induce mild hyperthermia under 940 nm NIR irradiation. nih.gov This property allows for the controlled release of the liposome's contents, suggesting potential for on-demand drug delivery, and also highlights their utility as nanoagents for photothermal therapy. nih.gov

While direct applications in industrial thermal imaging or lithography are not extensively detailed in the provided search results, the fundamental properties of these materials are promising. In lithography, materials that absorb specific wavelengths of light are used to create patterns on a substrate. The strong and tunable absorption of bis(dithiobenzil)nickel derivatives in the NIR region could potentially be exploited in specialized lithographic processes that utilize NIR light sources.

Dye-Sensitized Solar Cells (DSSCs) as NIR Sensitizers

Dye-sensitized solar cells (DSSCs) are a type of low-cost, thin-film solar cell. wikipedia.org They are based on a semiconductor, typically titanium dioxide (TiO₂), sensitized by a dye that absorbs light. wikipedia.org To achieve high photocurrents, it is desirable for the dye to absorb light over a broad range of the solar spectrum, including the near-infrared region. researchgate.net

Nickel bis(dithiolene) complexes, with their intense absorption in the NIR, have been investigated as potential sensitizers in DSSCs to extend the light-harvesting capabilities of these devices into the NIR region. researchgate.net In one study, an indole-substituted nickel dithiolene complex was used as both an electron acceptor and a NIR sensitizer (B1316253) in bulk heterojunction photovoltaic devices. researchgate.net This complex was shown to contribute to the photocurrent, effectively extending the light harvesting of the device into the NIR. researchgate.net

| DSSC Component | Compound/Material | Role | Key Finding | Reference |

| Sensitizer | Indole-substituted nickel dithiolene | NIR Sensitizer & Electron Acceptor | Contributes to photocurrent, extending light harvesting into the NIR. | researchgate.net |

| Sensitizer | 1,1′-Bis(diphenylphosphino)ferrocene-appended nickel(II) dithiolate (nitro-anchor) | Sensitizer | Achieved an overall conversion efficiency of 3.21%. | rsc.org |

| Redox Mediator | Nickel(II) bis(diethyldithiocarbamate) | Redox Mediator | Investigated as an alternative to the iodide/triiodide couple. | researchgate.net |

Organic Electronic Devices: Field-Effect Transistors (FETs) and Photovoltaic Cells

Bis(dithiobenzil)nickel and its derivatives have shown promise as materials for organic electronic devices, particularly organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The planar structure and extended π-conjugation of these molecules facilitate charge transport.

A simple nickel bis(dithiolene) complex has been developed as an n-type molecular semiconductor for FETs, exhibiting an electron mobility of 0.11 cm² V⁻¹ s⁻¹ and a high on/off ratio of 2 × 10⁶. rsc.org This performance is notable for a material with a relatively small π-conjugated system, and the device demonstrated good stability in ambient conditions. rsc.org Indole-substituted nickel dithiolene complexes have also been utilized in FETs, showing ambipolar charge transport behavior with a maximum electron mobility of approximately 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.org

In the context of photovoltaic cells, these materials can function as electron acceptors. researchgate.net In bulk heterojunction photovoltaic devices, an indole-substituted nickel dithiolene was used as both the electron acceptor and a NIR sensitizer, contributing to the device's photocurrent. researchgate.net

| Device | Compound/Material | Role | Performance Metric | Reference |

| Field-Effect Transistor | Simple nickel bis(dithiolene) complex | n-type semiconductor | Electron mobility: 0.11 cm² V⁻¹ s⁻¹, On/off ratio: 2 × 10⁶ | rsc.org |

| Field-Effect Transistor | Indole-substituted nickel dithiolene | Ambipolar semiconductor | Electron mobility: ~10⁻⁶ cm² V⁻¹ s⁻¹ | rsc.org |

| Photovoltaic Cell | Indole-substituted nickel dithiolene | Electron acceptor & NIR sensitizer | Contributes to photocurrent | researchgate.net |

Optical Switching Devices

The significant nonlinear optical properties of bis(dithiobenzil)nickel complexes make them attractive candidates for optical switching applications. Optical switches are devices that use light to control the transmission of another light signal. Materials with a large third-order nonlinear optical susceptibility (χ⁽³⁾) are required for such applications.

Nickel dithiolene complexes have been shown to possess large χ⁽³⁾ values. researchgate.net The nonlinear refractive index (n₂) of a poly(methyl methacrylate) host doped with a nickel dithiolene was measured to be nearly 2 × 10⁻⁹ cm² kW⁻¹. researchgate.net This large nonlinear refractive index is a key parameter for all-optical switching. The figure of merit for such devices, W (defined as Δnₛₐₜ/αλ, where Δnₛₐₜ is the saturated refractive index change, α is the linear absorption coefficient, and λ is the wavelength), was found to exceed 2 for materials with absorption maxima below 0.8–0.85 µm. researchgate.net These findings indicate the potential of bis(dithiobenzil)nickel derivatives in the development of photonic devices.

Nonlinear Optical (NLO) Materials for Photonics

Bis(dithiobenzil)nickel and related nickel dithiolene complexes exhibit significant third-order nonlinear optical (NLO) properties, which are of great interest for applications in photonics, including optical limiting, optical switching, and frequency conversion. The large delocalized π-electron systems in these molecules are a key contributor to their high NLO response.

The third-order optical nonlinearity (χ⁽³⁾) and the nonlinear refractive index (n₂) of a range of nickel dithiolene complexes have been measured. researchgate.net For a poly(methyl methacrylate) (PMMA) host doped with 8 × 10¹⁹ molecules cm⁻³ of a nickel dithiolene, the nonlinear refractive index was found to be nearly 2 × 10⁻⁹ cm² kW⁻¹. researchgate.net

In another study, the third-order nonlinear optical index of refraction (n₂) and the real-to-imaginary ratio of the third-order susceptibility were determined for a nickel bis(dithiolene) oligomer in a PMMA host. rsc.org A real-to-imaginary ratio (n₂/β) of 4.3 was determined at a concentration of 5 × 10²⁰ molecules cm⁻³. rsc.org This indicates a significant nonlinear refractive effect relative to nonlinear absorption.

The synthesis of soluble nickel bis(dithiolene) oligomers has been a strategy to improve the processability of these materials for NLO applications, allowing for the formation of thin films with good optical quality. researchgate.net The ability to create such films is crucial for the fabrication of integrated photonic devices.

| Material | Host | Concentration (molecules cm⁻³) | NLO Property | Value | Reference |